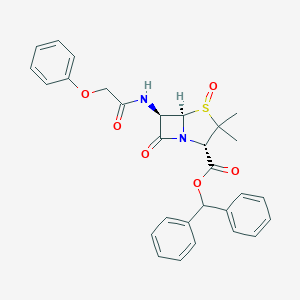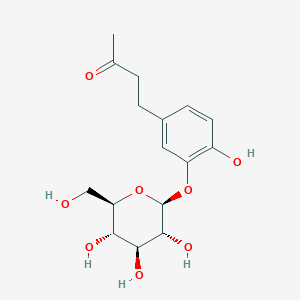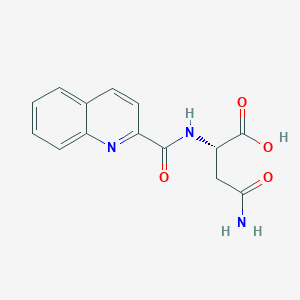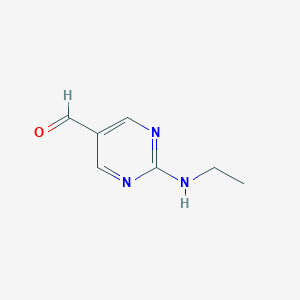
2,5-Dihydroxyxanthone
説明
2,5-Dihydroxyxanthone is a chemical compound with the formula C13H8O4 and a molecular weight of 228.20 . It is a type of xanthone, a class of compounds that are secondary metabolites found in various families and genera of plants, fungi, lichens, and bacteria .
Synthesis Analysis
Xanthones can be synthesized from 2,6-dihydroxybenzoic acid as the starting material . Various synthetic strategies towards xanthone derivatives have been developed, including the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling .Molecular Structure Analysis
The main structure of xanthones is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis
The chemical reactions of xanthones are diverse and can lead to a variety of derivatives with different properties . For example, after glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dihydroxyxanthone are not classified under GHS classification . It is not classified under physical hazards, health hazards, or environmental hazards .科学的研究の応用
Antibacterial and Anticancer Properties
2,5-Dihydroxyxanthone and related xanthones have shown promise in antibacterial and anticancer research. Xanthones from Garcinia succifolia exhibited antibacterial activity against Gram-positive bacteria and also inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase, which is significant in cancer research (Duangsrisai et al., 2014). Furthermore, dihydroxyxanthone derivatives have been found to inhibit the proliferation and metastasis of hepatocellular carcinoma cells, indicating potential therapeutic applications in cancer treatment (Sun et al., 2019).
Neuropharmacological Potential
Research suggests that dihydroxyxanthones may have neuropharmacological applications. For instance, 1,3,7-trihydroxyxanthone, derived from Polygalae Radix, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures. This suggests potential benefits in the treatment of psychiatric disorders (Yang et al., 2018).
Antimalarial Activity
2,7-Dihydroxyxanthone, a compound closely related to 2,5-dihydroxyxanthone, has shown antimalarial activities. This indicates the potential of xanthones in the development of new antimalarial drugs (Amanatie et al., 2018).
Dermatological Applications
Xanthones, including dihydroxyxanthones, have been evaluated for their potential in dermatology, especially in preventing skin photoaging. Their antioxidant properties make them attractive for cosmetic applications to protect the skin against UV damage (Resende et al., 2020).
Monoamine Oxidase Inhibitors
Dihydroxyxanthones have also been studied for their activity as monoamine oxidase inhibitors, which are relevant for the treatment of certain psychiatric disorders (Thull et al., 1993).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIVSWCSPREMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188551 | |
| Record name | 2,5-Dihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxyxanthone | |
CAS RN |
35040-32-5 | |
| Record name | 2,5-Dihydroxyxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



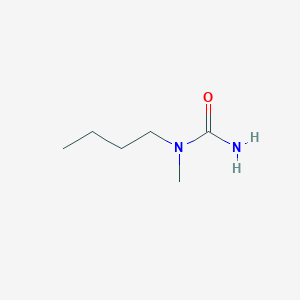
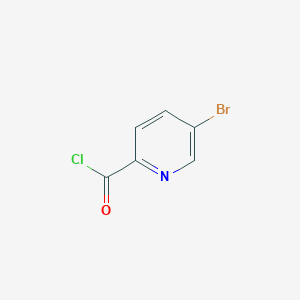
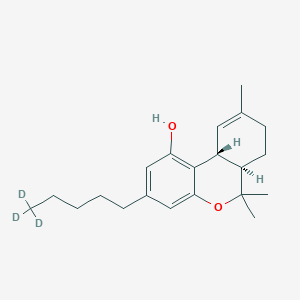

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)
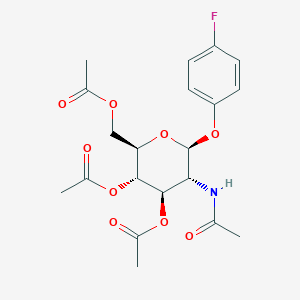

![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
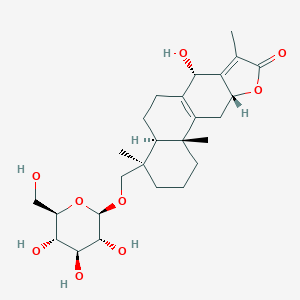
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
